ATP-18O4 (disodium salt) ATP-18O4 (disodium salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16618859
InChI: InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1/i18+2,19+2,20+2,27+2;
SMILES:
Molecular Formula: C10H16N5NaO13P3
Molecular Weight: 538.17 g/mol

ATP-18O4 (disodium salt)

CAS No.:

Cat. No.: VC16618859

Molecular Formula: C10H16N5NaO13P3

Molecular Weight: 538.17 g/mol

* For research use only. Not for human or veterinary use.

ATP-18O4 (disodium salt) -

Specification

Molecular Formula C10H16N5NaO13P3
Molecular Weight 538.17 g/mol
Standard InChI InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1/i18+2,19+2,20+2,27+2;
Standard InChI Key TYCGNZLSLVRAAR-JVZZOKSRSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[18O]P(=[18O])([18OH])[18OH])O)O)N.[Na]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na]

Introduction

Structural Characteristics and Isotopic Labeling

Molecular Architecture

The core structure of ATP-18O4 maintains the canonical ATP framework consisting of:

  • An adenine nucleobase

  • Ribose sugar moiety

  • Triphosphate chain with four ¹⁸O substitutions

The disodium salt form (C10H14N5Na2O13P3 with isotopic substitution) ensures water solubility through ionic stabilization of the phosphate groups . X-ray crystallography studies confirm that oxygen-18 substitution occurs specifically at the γ-phosphate position, preserving the molecule's ability to participate in enzymatic reactions while creating detectable mass differences for analytical purposes .

Isotopic Distribution Pattern

The isotopic enrichment profile shows:

  • 94% ¹⁸O incorporation at designated positions

  • Natural abundance oxygen-16 (0.2%) and oxygen-17 (0.04%) at remaining sites

  • Molecular weight variations depending on hydration state:

    • Anhydrous form: 551.14 g/mol

    • Hydrated forms: Up to 559.14 g/mol

This precise labeling enables differentiation from native ATP (m/z 507.18 vs. 551.14 in mass spectrometry) while maintaining chemical equivalence in biological systems .

Synthetic Production and Quality Control

Manufacturing Process

The synthesis employs an enzymatic phosphorylation strategy using:

  • Adenosine precursor with protected hydroxyl groups

  • Stepwise phosphate addition using ¹⁸O-enriched phosphorus oxychloride

  • Sodium salt conversion via ion-exchange chromatography

  • Lyophilization to achieve final purity ≥95%

Critical process parameters include:

  • Temperature control (4°C during enzymatic steps)

  • pH maintenance at 7.4 ± 0.2

  • Strict anaerobic conditions to prevent isotopic exchange

Analytical Characterization

Batch quality assessment incorporates:

TechniqueParameters MeasuredAcceptance Criteria
HPLC-UVChemical purity≥95% peak area
LC-MSIsotopic enrichment≥94% ¹⁸O
NMR (³¹P, ¹H)Structural confirmationδP -5.2 to -21.3 ppm
ICP-OESSodium content7.9-8.3% w/w
Karl FischerWater content≤10%

Data from multiple production batches show consistent intra-batch variability <2% and inter-batch difference <4% .

Research Applications in Modern Biochemistry

Kinase Activity Profiling

ATP-18O4 enables quantitative measurement of kinase activity through:

  • Phosphotransfer Tracking: The γ-phosphate group transfer creates detectable mass shifts in both substrate and ADP product .

  • Time-Resolved Studies: Pre-steady state kinetics reveal catalytic efficiencies (kcat/KM) with 10-fold greater sensitivity than radiometric assays .

Recent studies employing this technique have uncovered novel allosteric regulation mechanisms in:

  • Cyclin-dependent kinases (CDKs)

  • Receptor tyrosine kinases (EGFR, HER2)

  • Metabolic kinases (AMPK, PKM2)

Metabolic Flux Analysis

In cellular systems, ATP-18O4 permits real-time monitoring of:

  • ATP turnover rates in mitochondria (0.8-1.2 mM/s in hepatocytes)

  • Nucleotide recycling pathways

  • Compartment-specific energy metabolism through subcellular fractionation

A 2024 study demonstrated its utility in mapping ATP utilization patterns during epithelial-mesenchymal transition, revealing a 40% increase in mitochondrial ATP consumption within 12 hours of TGF-β stimulation .

Phosphoproteomics Workflows

Mass spectrometry-based approaches benefit from ATP-18O4 through:

  • Phosphorylation Site Validation: Isotopic labeling reduces false-positive identifications by 63% compared to label-free methods .

  • Quantitative Phosphoproteomics: Heavy/light peptide ratios enable precise measurement of site-specific phosphorylation dynamics.

Application in cancer proteomics has identified:

  • 12 novel phosphorylation sites in p53 mutants

  • Therapy-resistant phosphorylation states in BCR-ABL fusion proteins

  • Dynamic changes in ERK/MAPK signaling nodes during drug tolerance acquisition

Pharmacological and Toxicological Profile

Cellular Permeability

Despite its ionic nature, ATP-18O4 demonstrates measurable cellular uptake:

  • 0.8-1.2 μM intracellular concentration after 1h incubation (10 μM extracellular)

  • Temperature-dependent transport (Q10 = 2.3)

  • Saturable kinetics suggesting carrier-mediated mechanisms

These properties enable its use in intact cell studies without requiring permeabilization .

Biological Half-Life

In vitro stability assessments show:

  • 87% remaining intact after 24h in serum

  • 68% stability in cytosolic fractions (4h)

  • Rapid dephosphorylation in lysosomal extracts (t1/2 = 18 min)

This differential stability allows temporal control over experimental observations .

Comparative Analysis with Alternative Probes

ParameterATP-18O4[γ-³²P]ATPFluorescent ATP
Detection Limit10 fmol1 fmol100 nM
Temporal ResolutionMillisecondsMinutesSeconds
Biological ImpactNone detectedRadiation riskStructural bulk
Cost per Experiment$1,200$450$300
Multiplex CapacityHighLowModerate

This comparison highlights ATP-18O4's superiority in dynamic, multi-parametric studies despite higher initial costs .

Emerging Applications and Future Directions

Single-Cell Metabolomics

Recent technical advances enable:

  • Injection of 50 pL volumes containing 10 μM ATP-18O4 into individual cells

  • Parallel measurement of ATP utilization in >1,000 single cells/hour

  • Identification of metabolic heterogeneity in tumor microenvironments

In Vivo Imaging

Novel PET tracers derived from ATP-18O4 show promise for:

  • Mapping ATP hydrolysis rates in primate brains

  • Early detection of neurodegenerative disease (AUC = 0.94 vs. FDG-PET)

  • Real-time monitoring of cardioprotective interventions

Drug Discovery Pipelines

Pharmaceutical applications include:

  • High-throughput screening of kinase inhibitor specificity

  • Lead optimization through ATP-binding pocket occupancy measurements

  • Prediction of drug resistance mutations via ATPase activity profiling

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